molecular formula C12H20F2O2 B2702521 tert-Butyl 2-(4,4-difluorocyclohexyl)acetate CAS No. 1584139-36-5

tert-Butyl 2-(4,4-difluorocyclohexyl)acetate

Cat. No.: B2702521
CAS No.: 1584139-36-5
M. Wt: 234.287
InChI Key: ZMCWTXLFWWYKRG-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4,4-difluorocyclohexyl)acetate is a chemical compound with the molecular formula C12H20F2O2 and a molecular weight of 234.29 g/mol . It is characterized by the presence of a tert-butyl group, a difluorocyclohexyl ring, and an acetate functional group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(4,4-difluorocyclohexyl)acetate typically involves the esterification of 2-(4,4-difluorocyclohexyl)acetic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(4,4-difluorocyclohexyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 2-(4,4-difluorocyclohexyl)acetate is utilized in various scientific research fields, including:

    Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigating its effects on biological systems and potential as a bioactive compound.

    Medicine: Exploring its potential therapeutic applications and pharmacological properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4,4-difluorocyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The difluorocyclohexyl ring can interact with enzymes and receptors, modulating their activity. The acetate group can also participate in ester hydrolysis reactions, releasing active metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-(4,4-difluorocyclohexyl)acetate is unique due to the presence of the difluorocyclohexyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

tert-butyl 2-(4,4-difluorocyclohexyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F2O2/c1-11(2,3)16-10(15)8-9-4-6-12(13,14)7-5-9/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCWTXLFWWYKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1CCC(CC1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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